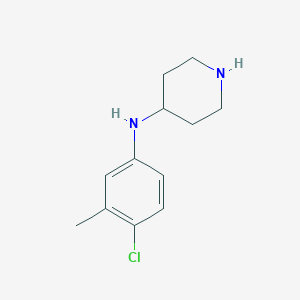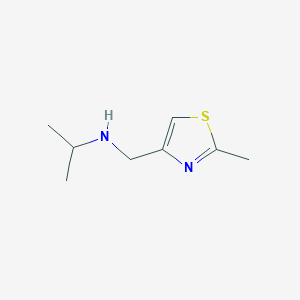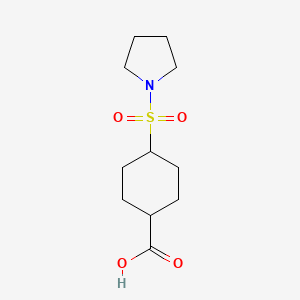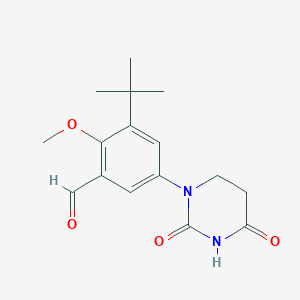
4-(1-Hydroxycyclopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxycyclopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It features a benzoic acid core with a hydroxycyclopropyl group attached to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative. For instance, starting with 4-bromobenzoic acid, a cyclopropyl group can be introduced via a reaction with diazomethane under controlled conditions. The resulting intermediate is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the cyclopropyl group.
4-Methylbenzoic acid: Contains a methyl group instead of a hydroxycyclopropyl group.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a hydroxycyclopropyl group.
Uniqueness
4-(1-Hydroxycyclopropyl)benzoic acid is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-(1-hydroxycyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12) |
InChI Key |
CTOLVMLQIMHQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)

![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)






![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)

![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)


